Fischer indole routes to 6-bromotryptophol produce inseparable 4-/6-bromo mixtures, complicating scale-up. Pure 2-(6-Bromo-1H-indol-3-yl)ethanol (CAS 214915-72-7) eliminates regioisomer scrambling, ensuring C6-specific cross-couplings for pharmaceutical targets. • Enables direct Suzuki/Heck coupling at C6 without isomeric contamination. • Streamlines synthesis of COX-2 inhibitor scaffolds (pyranoindole, tetrahydrocarbazole). • Critical for natural product synthesis (e.g., araiosamines) requiring C6 bromine for stereocenters. Global shipping from SMolecule ensures supply chain reliability.
2-(6-Bromo-1H-indol-3-yl)ethanol (CAS 214915-72-7), commonly known as 6-bromotryptophol, is a highly versatile bifunctional indole derivative utilized extensively in medicinal chemistry and complex natural product synthesis. The molecule features a reactive primary alcohol at the C3-ethyl position—ideal for oxidation, protection, or conversion into a leaving group—paired with a bromine atom at the C6 position of the indole core. This halogenation at C6 provides a selective handle for palladium-catalyzed cross-coupling reactions (such as Suzuki, Heck, and Sonogashira couplings), enabling the construction of extended aromatic systems and complex polycyclic scaffolds [1]. For industrial and academic buyers, procuring high-purity 6-bromotryptophol is a strategic decision that bypasses the notoriously poor regioselectivity of de novo indole syntheses, ensuring reproducible downstream scale-up for pharmaceuticals and advanced materials.
Substituting pure 2-(6-Bromo-1H-indol-3-yl)ethanol with crude synthetic mixtures or related regioisomers (like 5-bromotryptophol) fundamentally compromises downstream yield and target specificity. Traditional Fischer indole synthesis starting from 3-bromophenylhydrazine invariably produces a 1:1 mixture of 4-bromo and 6-bromo tryptophol regioisomers [1]. Attempting to use this crude mixture requires labor-intensive chromatographic separation or fractional crystallization of downstream intermediates, introducing severe bottlenecks in process chemistry. Furthermore, shifting to the more common 5-bromotryptophol alters the electronic properties of the indole ring and the spatial orientation of subsequent cross-coupling products, which can drastically shift the binding affinity or biological activity of the final pharmaceutical target [2]. Consequently, procuring the exact 6-bromo isomer is mandatory for pathways requiring C6-specific functionalization.
De novo synthesis of 6-bromotryptophol via the Fischer indole cyclization of 3-bromophenylhydrazones is fundamentally limited by regiochemical scrambling. Data from pharmaceutical patent literature demonstrates that this cyclization yields a 1:1 mixture of 4-bromotryptophol and 6-bromotryptophol, capping the theoretical yield of the desired C6 isomer at 50% before purification losses [1]. Procuring pure 2-(6-Bromo-1H-indol-3-yl)ethanol eliminates this bottleneck, providing 100% target isomer availability and removing the need for costly, solvent-intensive chromatographic separations during scale-up.
| Evidence Dimension | Target isomer yield and purity prior to separation |
| Target Compound Data | 100% pure 6-bromo isomer (via procurement) |
| Comparator Or Baseline | 1:1 mixture of 4-bromo and 6-bromo isomers (via standard Fischer indole synthesis from m-bromophenylhydrazine) |
| Quantified Difference | Eliminates the 50% theoretical yield cap and subsequent chromatographic penalty. |
| Conditions | Fischer indole cyclization in ethylene glycol with ZnCl2 at 160°C. |
Procuring the pure compound prevents massive yield losses and eliminates complex separation steps in pharmaceutical manufacturing.
The presence of the bromine atom at the C6 position distinguishes 2-(6-Bromo-1H-indol-3-yl)ethanol from unsubstituted tryptophol, unlocking direct transition-metal-catalyzed C-C bond formation. In the total synthesis of complex marine alkaloids like araiosamines, commercially available 6-bromotryptophol was selected as the essential starting material because the C6-bromo handle allows for precise downstream functionalization that unsubstituted tryptophol cannot support without unselective C-H activation[1]. This bifunctionality (C3-ethanol for functional group manipulation and C6-bromo for coupling) makes it an irreplaceable precursor for multi-ring target molecules.
| Evidence Dimension | Suitability for direct Pd-catalyzed cross-coupling at C6 |
| Target Compound Data | Highly reactive C-Br bond at C6 enables direct Suzuki/Heck couplings. |
| Comparator Or Baseline | Unsubstituted tryptophol |
| Quantified Difference | Unsubstituted tryptophol requires multi-step, often unselective pre-halogenation to achieve C6 reactivity. |
| Conditions | Total synthesis pathways requiring late-stage or intermediate C-C bond formation on the indole core. |
Buyers must select the 6-bromo derivative to enable direct, regioselective cross-coupling reactions required for advanced pharmaceutical scaffolds.
The exact position of the bromine atom on the indole ring profoundly impacts the electronic distribution and biological efficacy of downstream products. Studies on brominated indole-3-carboxaldehydes (direct oxidation products of bromotryptophols) reveal that the 6-bromo derivative exhibits distinct quorum sensing inhibition profiles compared to the 5-bromo analog, with IC50 values differing significantly (19 µM vs 13 µM in C. violaceum assays) [1]. This class-level data confirms that 5-bromo and 6-bromo indole building blocks are not biologically interchangeable, as the substitution pattern dictates the spatial and electronic interaction with biological targets.
| Evidence Dimension | Quorum sensing inhibition potency (IC50) of oxidized derivatives |
| Target Compound Data | 19 µM (6-bromoindole-3-carboxaldehyde) |
| Comparator Or Baseline | 13 µM (5-bromoindole-3-carboxaldehyde) |
| Quantified Difference | 1.46-fold difference in biological potency based solely on bromine position. |
| Conditions | Disk diffusion and IC50 assays in Chromobacterium violaceum AHL systems. |
Procurement cannot substitute 5-bromo for 6-bromo analogs, as the positional isomerism directly alters the efficacy of the final active pharmaceutical ingredient.
Directly utilizing pure 6-bromotryptophol avoids the 1:1 regioisomer scrambling inherent in Fischer indole routes, streamlining the production of pyranoindole and tetrahydrocarbazole-based COX-2 inhibitors and ensuring high-yield scale-up [1].
Serves as a critical, commercially available starting block for the synthesis of marine natural products (e.g., araiosamines), where the C6-bromine is essential for building contiguous stereocenters and multi-ring systems via cross-coupling[2].
Acts as a precise precursor for 6-bromoindole-3-carboxaldehyde and related derivatives, where the specific C6 halogenation pattern is required to achieve targeted biological activity profiles against bacterial communication pathways [3].
Ideal for materials science and medicinal chemistry workflows requiring a reliable Suzuki or Heck coupling partner, leveraging the C6-bromo handle while utilizing the C3-ethanol group for tethering or solubility enhancement [2].